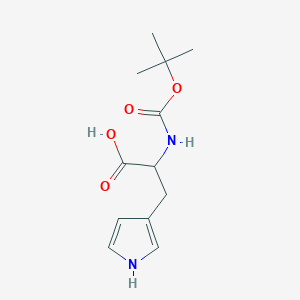

2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid

Description

2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (BOC) group and a pyrrole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents. For instance, enantiomeric forms (R and S) of this compound are used to develop type D and L inhibitors (e.g., CW1–CW20), which exhibit stereochemistry-dependent bioactivity . The BOC group enhances stability during synthesis, while the pyrrole moiety contributes to π-π interactions in target binding.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)6-8-4-5-13-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCALHJKRXYJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.

Reduction: Reduction of the compound can lead to the formation of pyrrolidines.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) for deprotection, followed by nucleophilic substitution reactions.

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Pyrrolidines.

Substitution: Various substituted amines depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Applications

1. Peptide Synthesis:

One of the primary applications of 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amino acids during peptide synthesis, allowing for selective reactions without interference from other functional groups. This compound can be incorporated into peptides to enhance their stability and bioactivity.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Characteristics | Advantages |

|---|---|---|

| Tert-butoxycarbonyl (Boc) | Easily removable under mild acidic conditions | High stability during synthesis |

| Fmoc | Removable under basic conditions | Compatible with a wide range of reactions |

| Acetyl | Simple and effective | Good for short peptide sequences |

2. Drug Development:

Research has indicated that derivatives of this compound exhibit various biological activities, including anti-inflammatory and analgesic properties. For example, studies have shown that modifications to the pyrrole ring can lead to compounds with enhanced activity against specific targets in disease pathways.

Case Study:

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant inhibition of certain phosphodiesterases, which are enzymes implicated in various diseases, including asthma and cardiovascular disorders. The study utilized structure-based drug design to optimize the compound's efficacy .

1. Anticancer Properties:

Recent investigations have focused on the anticancer potential of compounds derived from this compound. These compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

Mécanisme D'action

The compound exerts its effects primarily through its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can interact with various biological targets. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural analogs of this compound differ in substituents on the heterocyclic ring, stereochemistry, and backbone modifications. Below is a detailed analysis:

Substituent Variations on the Heterocyclic Ring

Indole Derivatives

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) and its analogs (10b–e) feature indole rings substituted with methyl or methoxy groups. These modifications enhance lipophilicity and alter melting points (e.g., 10a: 169–173°C; 10b: 186–190°C). High yields (94–98%) are achieved via CuCl₂-catalyzed cyclization, suggesting robust synthetic routes for indole-containing analogs .

Pyridine and Thiophene Derivatives

- Pyridine analog: Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid (2A) replaces pyrrole with pyridine, increasing polarity due to the nitrogen lone pair. Deprotection with LiOH/THF-H₂O highlights the BOC group’s acid sensitivity, a common trait in such analogs .

- Thiophene analog: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid substitutes pyrrole with thiophene, altering electronic properties (sulfur’s electronegativity vs. nitrogen). This compound is commercially available (CAS: 56675-37-7), indicating its utility in drug discovery .

Backbone Modifications

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid lacks the pyrrole ring but retains the BOC-protected amino acid backbone. Synthesized via Rh-catalyzed hydrogenation (72% yield), this compound undergoes enantiomeric purification using (R)-(+)-α-methylbenzylamine, achieving 62% enantiomeric excess . The methyl group on the backbone reduces steric hindrance compared to the pyrrole-containing analog.

Stereochemical Considerations

The R and S enantiomers of 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (precursors to CW1–CW20) demonstrate the critical role of stereochemistry in anticancer activity. For example, type D inhibitors (R-enantiomer-based) may exhibit distinct binding affinities compared to type L inhibitors (S-enantiomer-based) .

Data Tables

Table 1: Comparison of Key Structural Analogs

Key Findings

Heterocycle Impact : Pyrrole analogs favor π-π stacking in biological targets, while thiophene and pyridine analogs modulate solubility and electronic properties.

Stereochemistry: Enantiomers of BOC-protected amino acids show divergent bioactivities, emphasizing the need for chiral synthesis .

Synthetic Efficiency : Indole-containing analogs achieve higher yields (94–98%) compared to pyrrole or backbone-modified derivatives (72%) .

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid, commonly referred to as Boc-DL-3-(1H-pyrrol-3-yl)alanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 266.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

Anticancer Activity

Pyrrole-containing compounds have been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. A study demonstrated that pyrrole derivatives could modulate signaling pathways associated with cell proliferation and survival, indicating that this compound may also exhibit anticancer effects.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrrole derivatives suggest that they may provide benefits in neurodegenerative diseases by reducing oxidative stress and inflammation. The presence of the pyrrole ring in this compound may contribute to such neuroprotective effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available amino acids and pyrrole derivatives. The use of Boc protection allows for selective reactions at the amino group, facilitating further modifications.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A derivative showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Anticancer Properties | In vitro studies indicated that the compound induced apoptosis in HeLa cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Neuroprotection | The compound reduced oxidative stress markers in a neuronal cell line exposed to hydrogen peroxide, suggesting potential for neuroprotection. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.